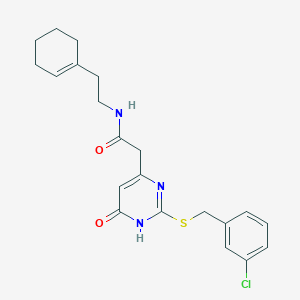
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a compound that has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . It has been found to have high affinities and selectivities for sigma-2 receptors and has been used extensively as a study tool in various tumor imaging and therapy .
Synthesis Analysis
The synthesis of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline derivatives has been achieved through a series of chemical reactions . A new series of these derivatives were synthesized and evaluated for their affinities for both sigma-1 and sigma-2 receptors .Molecular Structure Analysis
The molecular formula of this compound is C17H19NO2 . The InChI code is 1S/C17H19NO2/c1-19-15-10-13-8-9-18-17 (12-6-4-3-5-7-12)14 (13)11-16 (15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3 .Chemical Reactions Analysis
This compound has been evaluated for its P-gp interaction profile and selectivity towards the two other ABC transporters, MPR1 and BCRP . It has also been found to have good to excellent binding affinities for sigma-2 receptor with no or low affinities for sigma-1 receptor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 269.34 g/mol . It is a solid at room temperature .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride demonstrates promising analgesic and anti-inflammatory activities. Studies have shown that this compound exhibits a pronounced anti-inflammatory effect, significantly greater than that of diclofenac sodium, a commonly used anti-inflammatory drug. This suggests its potential use in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).
Stereochemistry and Biological Activity
Research on the stereochemistry of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride has revealed that its enantiomers exhibit different biological activities. Studies have shown that the S-configurational state of the 4-phenyl substituent is important for biological activity, especially in biochemical tests for serotonin, norepinephrine, and dopamine uptake inhibition (Mondeshka et al., 1992).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural analysis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride and its derivatives. These include the development of new synthetic methods, conformational analysis, and the exploration of the molecule's crystal structure. Such research contributes to understanding the compound's properties and potential applications in various therapeutic areas (Granik et al., 1982).
Anticancer Potential
A study on 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, a derivative of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride, revealed its antiproliferative potential against hepatocellular carcinoma in rats. This research indicates the potential of this class of compounds in anticancer therapy (Kumar et al., 2017).
properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2;/h3-7,10-11,17-18H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCMNDFDVDUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2435136.png)
![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)



![6,8-dimethyl-2-[3-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2435147.png)
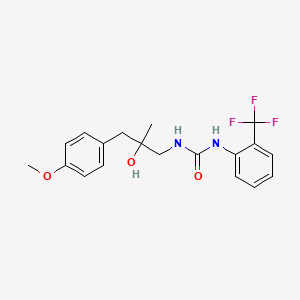
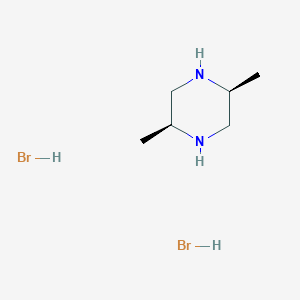
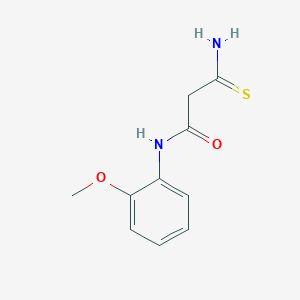
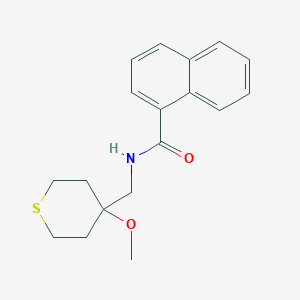
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2435156.png)
![2-[3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B2435157.png)
